molecular formula C7H14INO2 B050117 Tert-butyl (2-iodoethyl)carbamate CAS No. 122234-46-2

Tert-butyl (2-iodoethyl)carbamate

Cat. No. B050117
M. Wt: 271.1 g/mol
InChI Key: AOEDOXQZANMVHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves innovative strategies to achieve functionalized structures. For instance, an enantioselective synthesis approach utilized an iodolactamization step for creating highly functionalized intermediates, demonstrating the intricacies of synthesizing complex carbamate structures (Campbell et al., 2009). Another method involves the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the versatility of carbamate synthesis techniques (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be analyzed through crystallographic studies. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart exhibit isostructural families with general formulas, highlighting the role of hydrogen and halogen bonds in their structural integrity (Baillargeon et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl carbamate derivatives are diverse. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents in reactions with organometallics, illustrating the functional versatility of these compounds (Guinchard, Vallée, & Denis, 2005). Additionally, the cyclization of atmospheric CO2 by unsaturated amines to form cyclic carbamates demonstrates the environmental application potential of these substances (Takeda et al., 2012).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives, such as vibrational frequencies, can be explored through spectroscopic studies. DFT and M06-2X studies provide insights into the vibrational characteristics of these compounds, contributing to a better understanding of their physical behavior (Sert et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding tert-butyl carbamate derivatives. The synthesis and study of tert-butyl N-(chloromethyl)-N-methyl carbamate highlight the generation of functionalized carbamates and their subsequent reactions, indicating the broad chemical utility of these compounds (Guijarro, Ortiz, & Yus, 1996).

Scientific Research Applications

  • Atmospheric CO2 Fixation : Tert-butyl (2-iodoethyl)carbamate plays a role in the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing an iodomethyl group. This process utilizes tert-butyl hypoiodite under mild conditions (Takeda et al., 2012).

  • Crystal Structures of Derivatives : Studies on tert-butyl carbamate derivatives reveal insights into crystal structures and molecular interactions. These derivatives are part of an isostructural family of compounds with potential applications in materials science and molecular engineering (Baillargeon et al., 2017).

  • Metalation and Alkylation Research : Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied for their ability to undergo metalation between nitrogen and silicon. This process allows for efficient reactions with various electrophiles, contributing to the development of α-functionalized α-amino silanes (Sieburth et al., 1996).

  • Pd-Catalyzed Amidation : Tert-butyl carbamate has been used in Pd-catalyzed cross-coupling reactions with various aryl halides. This process is significant in organic synthesis, particularly in forming compounds with moderate to excellent yields (Qin et al., 2010).

  • Synthesis of Glycoconjugates : Tert-butyl carbamates have been used in the synthesis of anomeric 2-deoxy-2-amino sugar carbamates. This process is important for generating unnatural glycopeptide building blocks, demonstrating good tolerance to several common protecting groups (Henry & Lineswala, 2007).

  • Chemoselective Transformation in Amino Protecting Groups : Tert-butyl carbamate derivatives have been applied in the transformation of amino protecting groups. This process contributes to the chemoselective synthesis of various compounds in organic chemistry (Sakaitani & Ohfune, 1990).

Safety And Hazards

Tert-butyl (2-iodoethyl)carbamate is associated with several hazard statements, including H302+H312+H332-H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-(2-iodoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14INO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDOXQZANMVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348849
Record name tert-butyl (2-iodoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-iodoethyl)carbamate

CAS RN

122234-46-2
Record name tert-butyl (2-iodoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-iodoethyl)carbamate
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Synthesis routes and methods I

Procedure details

Iodine (30.46 g, 0.120 mol) was added in three portions to a solution of triphenylphosphine (28.85 g, 0.110 mol) and imidazole (7.49 g, 0.110 mol) in dichloromethane (654 mL), and the reaction was stirred until the iodine dissolved. A solution of tert-butyl 2-hydroxyethylcarbamate (17.7 g, 0.110 mol) in dichloromethane (150 mL) was added over a period of 45 minutes, and the reaction was stirred for 16 hours at ambient temperature. The reaction mixture was poured into saturated aqueous sodium thiosulfate and stirred until the solution became colorless. The organic layer was washed sequentially with saturated aqueous sodium thiosulfate, water, and brine; dried over magnesium sulfate; filtered; and concentrated under reduced pressure. The resulting pale yellow oil was purified by column chromatography on silica gel (eluting with 80:20 hexanes:ethyl acetate) to provide a pale yellow oil which slowly crystallized to afford 24.6 g of tert-butyl 2-iodoethylcarbamate as a yellow solid.
Quantity
30.46 g
Type
reactant
Reaction Step One
Quantity
28.85 g
Type
reactant
Reaction Step One
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
654 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of triphenylphosphine (40 g, 153 mmol) and imidazole (10.4 g, 153 mmol) in CH2Cl2 (375 mL) at RT, is added iodine (40.8 g, 160.6 mmol) portionwise. To this solution is added (2-hydroxyethyl)-carbamic acid tert-butyl ester (24.2 g, 150 mmol) in CH2Cl2 (75 mL) dropwise and the mixture allowed to stir at RT for 14 h. The mixture is then filtered and the filtrate concentrated to a crude red oil, which is partitioned between ether and sat. sodium thiosulfate. The aqueous phase is extracted with ether. The combined organic layers are reduced to 500 mL and then filtered through a plug of silica, eluting with hexane. Evaporation of solvent affords the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (2-iodoethyl)carbamate
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Reactant of Route 4
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Reactant of Route 5
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Tert-butyl (2-iodoethyl)carbamate
Reactant of Route 6
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Tert-butyl (2-iodoethyl)carbamate

Citations

For This Compound
8
Citations
S De Bruyne, P Blanckaert, DM Lambert… - Bioorganic & medicinal …, 2009 - Elsevier
… was obtained by deprotection of N-trityl-2-iodoethanamine with 1-hydroxybenzotriazole (HOBt) in trifluoroethanol or obtained after deprotection of tert-butyl-2-iodoethyl-carbamate with …
Number of citations: 27 www.sciencedirect.com
EJF Prodhomme, C Ensch, FB Bouche… - Bioconjugate …, 2007 - ACS Publications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is one of the most abundant and potent procarcinogens in tobacco smoke. In order to induce a strong and substained antibody …
Number of citations: 11 pubs.acs.org
J Liang, J Chen, J Liu, L Li, H Zhang - Chemical communications, 2010 - pubs.rsc.org
… to compound 12 (53% yield over two steps) by an oxidative dearomatization–conjugate addition with IBD in methanol followed by an alkylation with tert-butyl-2-iodoethyl carbamate …
Number of citations: 50 pubs.rsc.org
N Wong, F Petronijević, AY Hong, X Linghu… - Organic …, 2019 - ACS Publications
We report herein an efficient, stereocontrolled, and chromatography-free synthesis of the novel broad spectrum antibiotic GDC-5338. The route features the construction of a …
Number of citations: 14 pubs.acs.org
G Sheppard - 2016 - eprints.soton.ac.uk
Towards the asymmetric synthesis of (+)-maritidine Page 1 i UNIVERSITY OF SOUTHAMPTON FACULTY OF NATURAL AND ENVIRONMENTAL SCIENCES Department of Chemistry …
Number of citations: 0 eprints.soton.ac.uk
VTH Ngo, VH Hoang, PT Tran, N Van Manh… - Bioorganic & Medicinal …, 2018 - Elsevier
Glutamyl cyclase (QC) is a promising therapeutic target because of its involvement in the pathogenesis of Alzheimer’s disease. In this study, we developed novel QC inhibitors that …
Number of citations: 20 www.sciencedirect.com
SJ Stachel, CA Coburn… - Journal of medicinal …, 2006 - ACS Publications
A macrocyclic inhibitor of β-secretase was designed by covalently cross-linking the P1 and P3 side chains of an isophthalamide-based inhibitor. Macrocyclization resulted in …
Number of citations: 112 pubs.acs.org
L Wyffels, S De Bruyne, P Blanckaert, DM Lambert… - Bioorg Med Chem, 2009
Number of citations: 0

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